REACTION_CXSMILES
|
[F:1][C:2]1[CH:31]=[C:30]([F:32])[CH:29]=[CH:28][C:3]=1[O:4][C:5]1[CH:6]=[CH:7][C:8]2[N:9]([CH:11]=[CH:12][C:13](=[O:27])[C:14]=2[C:15]2[CH:16]=[C:17]([CH:22]=[CH:23][C:24]=2[O:25][CH3:26])[C:18]([O:20]C)=[O:19])[N:10]=1.[OH-].[Na+]>O1CCOCC1.O>[F:1][C:2]1[CH:31]=[C:30]([F:32])[CH:29]=[CH:28][C:3]=1[O:4][C:5]1[CH:6]=[CH:7][C:8]2[N:9]([CH:11]=[CH:12][C:13](=[O:27])[C:14]=2[C:15]2[CH:16]=[C:17]([CH:22]=[CH:23][C:24]=2[O:25][CH3:26])[C:18]([OH:20])=[O:19])[N:10]=1 |f:1.2|
|
Name
|
methyl 3-[2-(2,4-difluorophenoxy)-6-oxo-6H-pyrido[1,2-b]pyridazin-5-yl]-4-methoxybenzoate
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(OC=2C=CC=3N(N2)C=CC(C3C=3C=C(C(=O)OC)C=CC3OC)=O)C=CC(=C1)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction stirred at room temperature for 3 hrs until completion by LCMS analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
The solid precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC=2C=CC=3N(N2)C=CC(C3C=3C=C(C(=O)O)C=CC3OC)=O)C=CC(=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |